molecular formula C11H12BrNO B13647360 4-Bromo-1-ethyl-5-methylindolin-2-one

4-Bromo-1-ethyl-5-methylindolin-2-one

Cat. No.: B13647360
M. Wt: 254.12 g/mol
InChI Key: RFTRZZVFIMINSW-UHFFFAOYSA-N
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Description

4-Bromo-1-ethyl-5-methylindolin-2-one is a heterocyclic compound that belongs to the indole family It is characterized by the presence of a bromine atom at the 4th position, an ethyl group at the 1st position, and a methyl group at the 5th position of the indolin-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-ethyl-5-methylindolin-2-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an appropriate ketone under acidic conditions to form the indole core . Another method involves the bromocyclization of key thioureas using bromine in a solvent mixture of anhydrous dichloromethane and methanol .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-ethyl-5-methylindolin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups on the indole core.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include bromine, phenylhydrazine, and various acids and bases. Reaction conditions often involve refluxing in solvents such as methanol, dichloromethane, and others .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted indole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized indoles.

Scientific Research Applications

4-Bromo-1-ethyl-5-methylindolin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-1-ethyl-5-methylindolin-2-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and the biological system involved. In medicinal chemistry, the compound may interact with enzymes, receptors, or other proteins to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Bromo-1-ethyl-5-methylindolin-2-one include other indole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

4-bromo-1-ethyl-5-methyl-3H-indol-2-one

InChI

InChI=1S/C11H12BrNO/c1-3-13-9-5-4-7(2)11(12)8(9)6-10(13)14/h4-5H,3,6H2,1-2H3

InChI Key

RFTRZZVFIMINSW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2Br)C

Origin of Product

United States

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